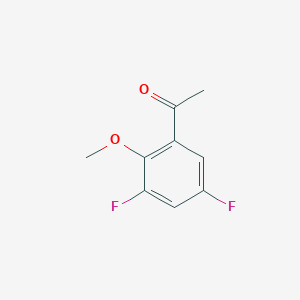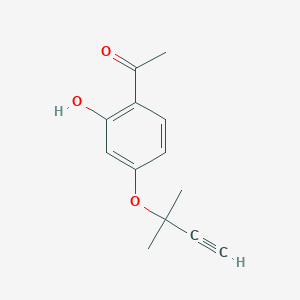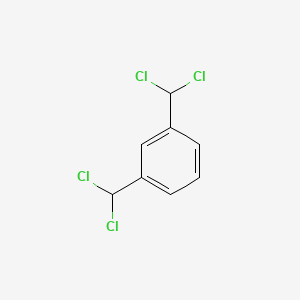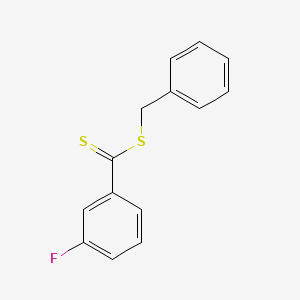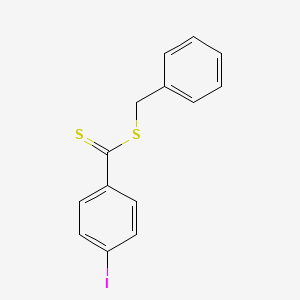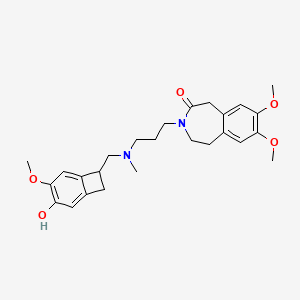
Ivabradine Impurity 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Based on the spectral analysis and synthetic route followed for 1, the structures for the impurities were identified and confirmed by their synthesis .Chemical Reactions Analysis
Ivabradine is a quite durable active substance. Increasing temperature, acid, base, oxidation reagent, and light cause its degradation . Thirteen degradation products were determined with the usage of HPLC equipped with Q-TOF-MS detector .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Volumetric Techniques for Ivabradine Impurity Estimation
Research has developed spectrophotometric and titrimetric methods for estimating ivabradine impurities, particularly ivabradine impurity-9 (IVA-9), using oxidation and subsequent reactions in acidic medium (Kumar & Bhaskar, 2019). These techniques are crucial for the quantification of ivabradine impurities in pure form and in the presence of the parent drug.
Ivabradine Degradation Studies and Impurities Analysis
Forced degradation studies of ivabradine have shown that increased temperature, acid, base, oxidation reagents, and light can cause degradation. The identification of degradation products is crucial for monitoring genotoxic impurities (Pikul et al., 2016). These studies are essential for ensuring the safety and efficacy of ivabradine in therapeutic applications.
Computational and Spectral Studies of Ivabradine Impurities
Computational and spectral studies have been conducted on ivabradine impurities, such as IVA-9, to understand their structure and properties. This research is significant for detecting and qualifying unknown impurities during drug synthesis, which is mandated by regulatory authorities (Kumar & Bhaskar, 2019).
Molecularly Imprinted Electrochemical Sensor for Ivabradine
A study developed a molecularly imprinted electrochemical sensor using iron oxide and carbon nanotube nanocomposite for the detection of ivabradine in biological and pharmaceutical samples. This advancement is crucial for the potentiometric determination of ivabradine, highlighting its application in various scientific fields (Abdel-Haleem et al., 2021).
HPLC-UV-DAD Method for Ivabradine Analysis
The development and validation of a simple isocratic HPLC-UV-DAD method with dual wavelength detection for ivabradine determination has been reported. This method is instrumental in studying stress degradation and monitoring potential degradation products of ivabradine (Nowakowska et al., 2017).
Wirkmechanismus
Target of Action
The primary target of Ivabradine Impurity 16, also known as Ivabradine, is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are located within the sinoatrial (SA) node of cardiac tissue . The SA node is the natural pacemaker of the heart, and the HCN channels play a crucial role in determining the heart rate .
Mode of Action
Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the SA node in a dose-dependent manner . This inhibition results in a lower heart rate , allowing more blood to flow to the myocardium .
Biochemical Pathways
Ivabradine’s action on the HCN channels disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the SA node, and ultimately reducing the heart rate . This reduction in heart rate is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .
Pharmacokinetics
Ivabradine has a bioavailability of 40% and is primarily metabolized in the liver through first-pass metabolism, with more than 50% of the drug being metabolized by the CYP3A4 enzyme . The elimination half-life of Ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .
Result of Action
The result of Ivabradine’s action is a decrease in heart rate, which reduces the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure . It has been shown to improve clinical outcomes due to a reduction in heart failure readmissions .
Action Environment
The action, efficacy, and stability of Ivabradine can be influenced by various environmental factors. For instance, strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics can alter Ivabradine’s pharmacokinetics and are contraindicated with Ivabradine . Therefore, the patient’s medication profile should be considered when prescribing Ivabradine.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ivabradine Impurity 16 involves the conversion of 2,3-dimethoxybenzaldehyde to the final product through a series of reactions.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "Methyl magnesium bromide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of 2,3-dimethoxybenzaldehyde with bromine in the presence of sodium hydroxide to form 2,3-dibromo-4,5-dimethoxybenzaldehyde.", "Step 2: Grignard reaction of 2,3-dibromo-4,5-dimethoxybenzaldehyde with methyl magnesium bromide to form 2,3-dimethoxy-4,5-dibromobenzyl alcohol.", "Step 3: Oxidation of 2,3-dimethoxy-4,5-dibromobenzyl alcohol with sodium hydroxide and bromine to form 2,3-dimethoxy-4,5-dibromobenzaldehyde.", "Step 4: Reduction of 2,3-dimethoxy-4,5-dibromobenzaldehyde with sodium borohydride in methanol to form 2,3-dimethoxy-4,5-dibromobenzyl alcohol.", "Step 5: Oxidation of 2,3-dimethoxy-4,5-dibromobenzyl alcohol with sodium hydroxide and bromine to form 2,3-dimethoxy-4,5-dibromobenzaldehyde.", "Step 6: Reduction of 2,3-dimethoxy-4,5-dibromobenzaldehyde with sodium borohydride in methanol to form Ivabradine Impurity 16.", "Step 7: Purification of the final product by extraction with ethyl acetate, washing with water, drying with sodium sulfate, and evaporation of the solvent." ] } | |
CAS-Nummer |
304464-98-0 |
Molekularformel |
C26H34N2O5 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 |
InChI-Schlüssel |
CKPWHHKAGYLHEU-HXUWFJFHSA-N |
Isomerische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)O |
SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Kanonische SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


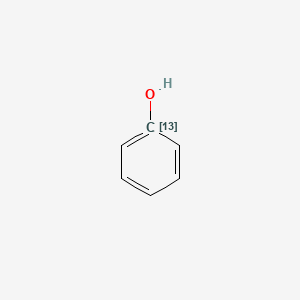
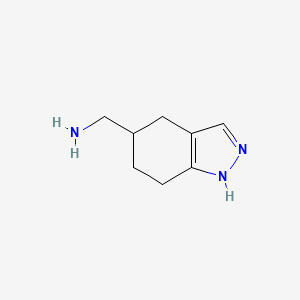
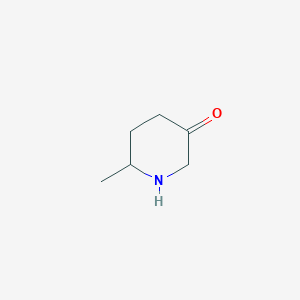
![2-(Tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B3326979.png)
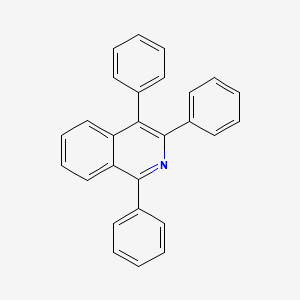
![Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate](/img/structure/B3326990.png)
![2-Amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carbonitrile](/img/structure/B3326995.png)
